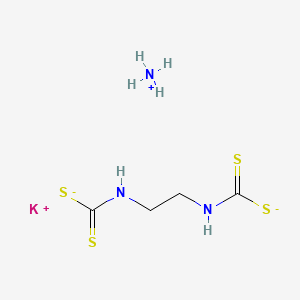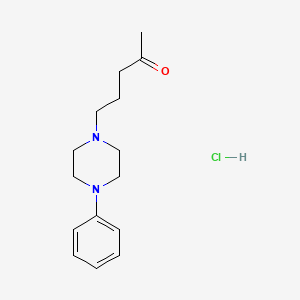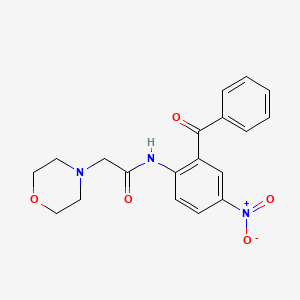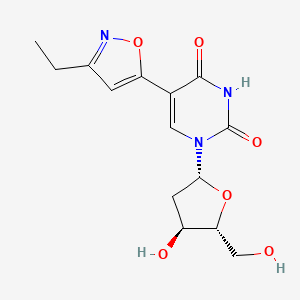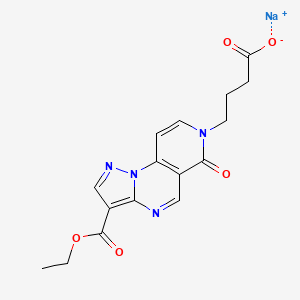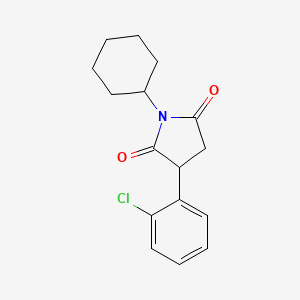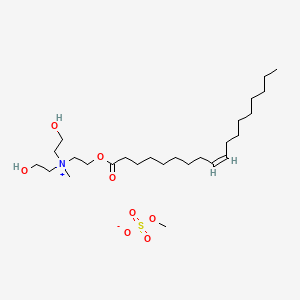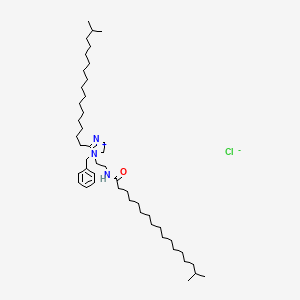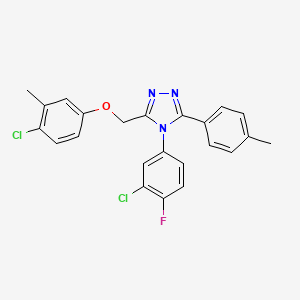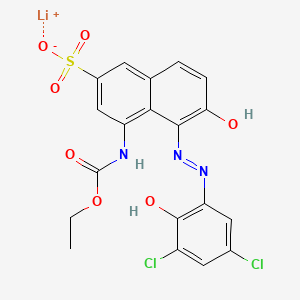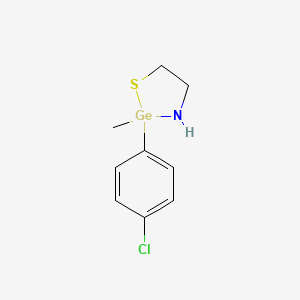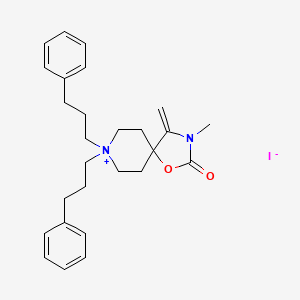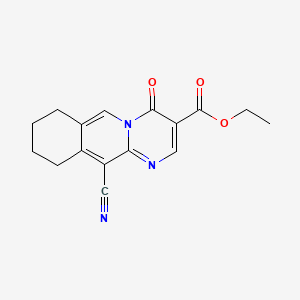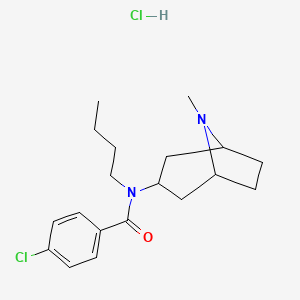
Benzamide, N-butyl-4-chloro-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride, endo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-butyl-4-chloro-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride, endo- is a complex organic compound with a molecular formula of C19H27ClN2O. This compound is known for its unique structural features, which include a benzamide core, a butyl chain, a chlorine atom, and a bicyclic azabicyclo moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-butyl-4-chloro-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride, endo- typically involves multiple steps. The process begins with the preparation of the benzamide core, followed by the introduction of the butyl chain and the chlorine atom. The final step involves the incorporation of the azabicyclo moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-butyl-4-chloro-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride, endo- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and the purity of the final product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated compounds .
Scientific Research Applications
Benzamide, N-butyl-4-chloro-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride, endo- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is explored for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N-butyl-4-chloro-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride, endo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and azabicyclo compounds, such as:
- Benzamide, N-butyl-4-chloro-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride, exo-
- Benzamide, N-butyl-4-chloro-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrobromide, endo-
- Benzamide, N-butyl-4-chloro-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrobromide, exo- .
Uniqueness
The uniqueness of Benzamide, N-butyl-4-chloro-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride, endo- lies in its specific structural features and the resulting chemical and biological properties. Its combination of a benzamide core, a butyl chain, a chlorine atom, and a bicyclic azabicyclo moiety distinguishes it from other similar compounds and contributes to its diverse range of applications .
Properties
CAS No. |
171261-28-2 |
|---|---|
Molecular Formula |
C19H28Cl2N2O |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
N-butyl-4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C19H27ClN2O.ClH/c1-3-4-11-22(19(23)14-5-7-15(20)8-6-14)18-12-16-9-10-17(13-18)21(16)2;/h5-8,16-18H,3-4,9-13H2,1-2H3;1H |
InChI Key |
UQXPJXNKZRBETP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1CC2CCC(C1)N2C)C(=O)C3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


